Aloracetam
Overview
Description
Aloracetam is a nootropic compound that is chemically related to the racetam family of compounds, although it lacks the characteristic pyrrolidone ring found in other racetams . It was initially studied by Aventis for the treatment of Alzheimer’s disease but was never marketed . This compound is known for its potential cognitive-enhancing properties, including support for brain health, cognition, and memory .
Preparation Methods
Aloracetam can be synthesized through the Paal-Knorr synthesis, which is a well-known method for generating pyrrole rings . The reaction involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.
Chemical Reactions Analysis
Aloracetam undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.
Substitution: This compound can undergo substitution reactions where functional groups on the pyrrole ring are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The exact mechanism of action of Aloracetam is not fully understood, but it is believed to impact the gamma-aminobutyric acid (GABA) receptors in the brain . By modulating the activity of these receptors, this compound may help regulate the release of stress hormones and promote relaxation . The molecular targets and pathways involved in its effects are still under investigation.
Comparison with Similar Compounds
Aloracetam is chemically similar to other racetams, such as Piracetam and Aniracetam, but it lacks the pyrrolidone ring that is characteristic of this family . This structural difference may contribute to its unique properties and effects. Similar compounds include:
Piracetam: Known for its cognitive-enhancing effects and used in the treatment of cognitive disorders.
Aniracetam: Another nootropic with documented positive effects on brain receptors, specifically alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)-sensitive glutamate receptors.
Oxiracetam: A derivative of Piracetam with similar cognitive-enhancing properties.
This compound’s uniqueness lies in its distinct chemical structure and its potential effects on GABA receptors, which differentiate it from other racetams .
Properties
IUPAC Name |
N-[2-(3-formyl-2,5-dimethylpyrrol-1-yl)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-6-11(7-14)9(2)13(8)5-4-12-10(3)15/h6-7H,4-5H2,1-3H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQSGZULKDDMEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCNC(=O)C)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152524 | |
Record name | Aloracetam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119610-26-3 | |
Record name | N-[2-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)ethyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119610-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aloracetam [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119610263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aloracetam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALORACETAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0RKZ75D0T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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